molecular formula C9H5IO3S B13028225 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid

3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13028225
M. Wt: 320.11 g/mol
InChI Key: QEROJZQOOWYQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring The compound is characterized by the presence of a hydroxyl group at the 3-position, an iodine atom at the 5-position, and a carboxylic acid group at the 2-position

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-5-iodobenzo[b]thiophene-2-carboxylic acid.

    Reduction: Formation of 3-hydroxy-5-iodobenzo[b]thiophene-2-methanol.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Iodobenzo[b]thiophene: Lacks the hydroxyl and carboxylic acid groups, making it less versatile in terms of chemical reactivity.

    5-Iodobenzo[b]thiophene-2-carboxylic acid: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding.

    3-Hydroxybenzo[b]thiophene-2-carboxylic acid: Lacks the iodine atom, which affects its ability to participate in halogen bonding.

Properties

Molecular Formula

C9H5IO3S

Molecular Weight

320.11 g/mol

IUPAC Name

3-hydroxy-5-iodo-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5IO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

QEROJZQOOWYQMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=C(S2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.